

Daclatasvir Impurity C: A Process-Related Impurity Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Daclatasvir Impurity C*

Cat. No.: *B11931164*

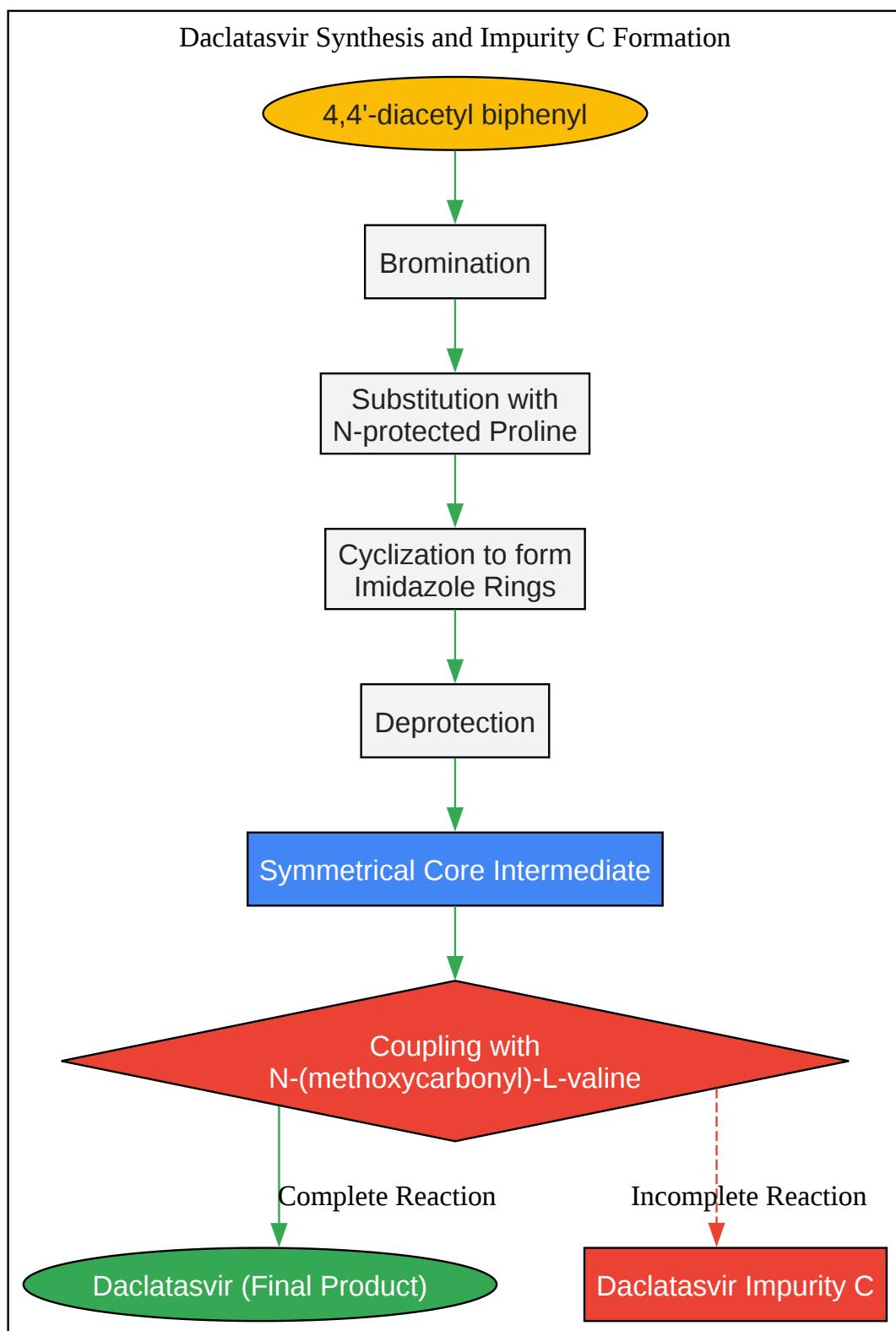
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Daclatasvir Impurity C**, a process-related impurity encountered during the synthesis of the hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir. This document details the potential formation pathways of Impurity C, analytical methodologies for its identification and quantification, and strategies for its control, in line with regulatory expectations.

Introduction to Daclatasvir and its Impurities

Daclatasvir is a potent and selective inhibitor of the HCV nonstructural protein 5A (NS5A), a key component of the viral replication complex.^[1] The chemical name for Daclatasvir is methyl ((1S)-1-((2S)-2-(5-(4'-(2-((2S)-1-((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-2-pyrrolidinyl)-1H-imidazol-5-yl)-4-biphenylyl)-1H-imidazol-2-yl)-1-pyrrolidinyl)carbonyl)-2-methylpropyl)carbamate. Due to its complex multi-step synthesis, the final active pharmaceutical ingredient (API) can contain various process-related impurities.^[2] These impurities can arise from starting materials, intermediates, side reactions, or degradation products and must be carefully controlled to ensure the safety and efficacy of the drug product.^[2]


Daclatasvir Impurity C, chemically identified as Carbamic acid, N-[(1S)-1-[(2S)-2-[5-[4'-(1H-imidazol-5-yl)[1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester, with CAS number 1256385-55-3, is one such process-related impurity.^[3] Its

structure is closely related to that of Daclatasvir, lacking one of the valine-derived carbamate moieties. Understanding its formation and control is critical for robust manufacturing processes.

Formation of Daclatasvir Impurity C

The synthesis of Daclatasvir typically involves the coupling of two symmetrical halves of the molecule. A plausible synthetic route, based on publicly available information, starts with the bromination of 4,4'-diacetyl biphenyl. This is followed by a substitution reaction with an N-protected proline derivative and subsequent cyclization to form the imidazole rings. The final step involves the coupling of the deprotected core with N-(methoxycarbonyl)-L-valine.

Daclatasvir Impurity C is likely formed as a by-product during the final coupling step of the Daclatasvir synthesis. If the coupling reaction with N-(methoxycarbonyl)-L-valine does not proceed to completion on both sides of the symmetrical intermediate, a mono-substituted product, which is Impurity C, can be formed.

[Click to download full resolution via product page](#)

Caption: Hypothesized synthetic pathway of Daclatasvir and the formation of Impurity C.

Factors that could contribute to the incomplete reaction and the formation of Impurity C include:

- Stoichiometry of Reactants: Insufficient molar equivalents of N-(methoxycarbonyl)-L-valine or the coupling agent.
- Reaction Kinetics: Sub-optimal reaction temperature, time, or mixing.
- Purity of Intermediates: Presence of impurities in the core intermediate that may hinder the coupling reaction.

Analytical Methodologies for Daclatasvir Impurity C

The control of process-related impurities like Impurity C relies on robust analytical methods for their detection and quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose.[4][5] A stability-indicating UPLC method has been reported for the determination of Daclatasvir and its related impurities, which can be adapted for the specific analysis of Impurity C.[4]

Experimental Protocol: UPLC Method for Impurity Profiling

This protocol is based on a validated stability-indicating UPLC method for Daclatasvir and its process-related impurities.[4]

Instrumentation:

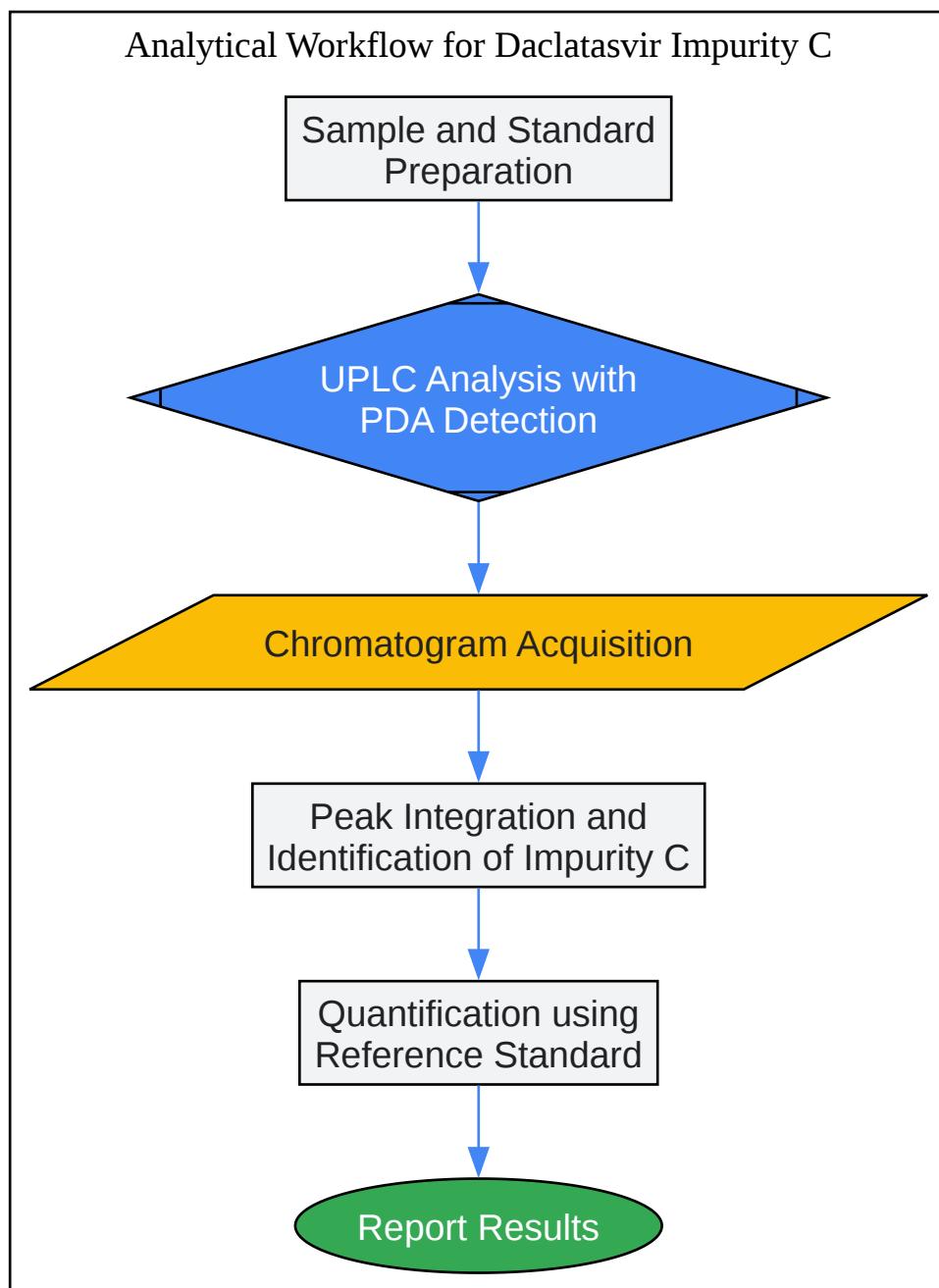
- UPLC system with a photodiode array (PDA) detector.
- Data acquisition and processing software.

Chromatographic Conditions:

Parameter	Condition
Column	Waters ACQUITY BEH phenyl (100 x 2.1 mm, 1.7 μ m)
Mobile Phase A	0.03 M Sodium Perchlorate with 0.002 M 1-Octanesulfonic Acid Sodium Salt (pH 2.5)
Mobile Phase B	Acetonitrile
Gradient	Time (min)
0.0	
5.0	
10.0	
12.0	
15.0	
Flow Rate	0.4 mL/min
Column Temperature	35 °C
Detection Wavelength	305 nm
Injection Volume	1 μ L
Run Time	15 minutes

Solution Preparation:

- Diluent: Water:Acetonitrile (50:50, v/v)
- Standard Solution: Prepare a stock solution of Daclatasvir reference standard in the diluent. Further dilute to an appropriate concentration for analysis.
- Sample Solution: Accurately weigh and dissolve the Daclatasvir API sample in the diluent to a known concentration.


Method Validation Parameters

A typical validation of an impurity quantification method according to ICH guidelines would include the following parameters. The table below presents representative data for impurities in Daclatasvir analysis, which can be considered indicative for Impurity C.[\[4\]](#)

Parameter	Result
Linearity (Correlation Coefficient, r^2)	> 0.999
Limit of Detection (LOD)	~0.01%
Limit of Quantification (LOQ)	~0.03%
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 5.0%

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of **Daclatasvir Impurity C**.

[Click to download full resolution via product page](#)

Caption: General workflow for the UPLC analysis of **Daclatasvir Impurity C**.

Control Strategies for Daclatasvir Impurity C

Effective control of **Daclatasvir Impurity C** requires a multi-faceted approach focusing on process optimization and robust analytical monitoring.

- Process Optimization:
 - Stoichiometry Control: Precise control of the molar ratio of the core intermediate and N-(methoxycarbonyl)-L-valine is crucial.
 - Reaction Conditions: Optimization of reaction parameters such as temperature, time, and solvent can significantly impact the impurity profile.
 - Purification: Development of effective purification methods, such as crystallization or chromatography, to remove Impurity C from the final API.
- Analytical Control:
 - In-Process Controls (IPCs): Monitoring the progress of the coupling reaction by HPLC or UPLC to ensure its completion and minimize the formation of Impurity C.
 - Final API Testing: A validated analytical method should be used for the final release testing of the Daclatasvir API to ensure that Impurity C is below the qualified limit.
- Reference Standard:
 - The availability of a well-characterized reference standard for **Daclatasvir Impurity C** is essential for accurate identification and quantification.[\[3\]](#)

Conclusion

Daclatasvir Impurity C is a critical process-related impurity that requires careful monitoring and control during the manufacturing of Daclatasvir. A thorough understanding of its formation pathway, coupled with the implementation of robust analytical methods and effective process controls, is essential to ensure the quality, safety, and efficacy of the final drug product. This technical guide provides a framework for researchers and drug development professionals to address the challenges associated with this impurity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Daclatasvir | C40H50N8O6 | CID 25154714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Daclatasvir Impurities: Types, Risks & Regulatory Importance | Aquigen Bio Sciences [aquigenbio.com]
- 3. chemwhat.com [chemwhat.com]
- 4. researchgate.net [researchgate.net]
- 5. dirjournal.org [dirjournal.org]
- To cite this document: BenchChem. [Daclatasvir Impurity C: A Process-Related Impurity Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931164#daclatasvir-impurity-c-as-a-process-related-impurity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com